molecular formula C20H15F3N2O3 B5056226 (5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5056226
M. Wt: 388.3 g/mol
InChI Key: NJLGEVSDMQZBNL-MHWRWJLKSA-N
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Description

(5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a 3-(trifluoromethyl)benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with pyrimidine-2,4,6-trione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c1-11-6-7-15(8-12(11)2)25-18(27)16(17(26)24-19(25)28)10-13-4-3-5-14(9-13)20(21,22)23/h3-10H,1-2H3,(H,24,26,28)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGEVSDMQZBNL-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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